molecular formula C11H9NO3 B15209414 Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- CAS No. 62668-57-9

Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)-

Cat. No.: B15209414
CAS No.: 62668-57-9
M. Wt: 203.19 g/mol
InChI Key: SIVRYYUZRJYOGN-UHFFFAOYSA-N
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Description

Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- (IUPAC name: N-(5-oxo-2H-furan-2-yl)benzamide), is a benzamide derivative featuring a 2,5-dihydro-5-oxofuran-2-yl substituent attached to the benzamide scaffold. It is primarily identified as an industrial chemical, though specific applications remain undisclosed in available literature . The compound’s structural uniqueness arises from the fused furanone ring, which introduces both electron-withdrawing (carbonyl group) and heterocyclic characteristics. Its molecular formula is C₁₁H₉NO₃, with a molar mass of 203.20 g/mol .

Properties

CAS No.

62668-57-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(5-oxo-2H-furan-2-yl)benzamide

InChI

InChI=1S/C11H9NO3/c13-10-7-6-9(15-10)12-11(14)8-4-2-1-3-5-8/h1-7,9H,(H,12,14)

InChI Key

SIVRYYUZRJYOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2,5-dihydrofuran-2-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and benzamide group may play a role in binding to enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s core structure distinguishes it from other benzamide derivatives, which often exhibit modifications in the aromatic ring, substituent positions, or additional functional groups. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Reference
Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- C₁₁H₉NO₃ 203.20 Furanone ring (5-oxo-2H-furan-2-yl)
N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide C₁₁H₉ClN₂O₃ 252.65 Amino (-NH₂), chloro (-Cl) on furanone ring
N-(4-chloro-3-acetamido-5-oxo-2,5-dihydrofuran-2-yl)benzamide C₁₃H₁₁ClN₂O₄ 294.69 Acetamido (-NHCOCH₃), chloro (-Cl)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) C₃₀H₃₉ClF₃NO₂ 558.08 Ethoxy (-OCH₂CH₃), pentadecyl chain, CF₃

Key Observations :

  • The target compound lacks halogen or bulky alkyl substituents present in derivatives like CTPB or CTB, which may reduce steric hindrance and alter solubility .

Physico-Chemical Properties

Substituents significantly impact properties such as hydrogen-bonding capacity, logP (lipophilicity), and solubility:

Compound Name H-Bond Donors H-Bond Acceptors LogP (Predicted) Solubility (Water) Reference
Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)- 2 4 ~1.5 Moderate
N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide 3 5 ~0.8 High
CTPB () 1 4 ~8.2 Low (lipophilic)

Key Observations :

  • The amino group in ’s derivative increases H-bond donors, enhancing water solubility compared to the target compound .
  • CTPB’s long pentadecyl chain drastically elevates logP, favoring membrane permeability but limiting aqueous solubility .

Key Observations :

  • The absence of bulky or charged groups in the target compound may limit its utility in specific biological interactions compared to derivatives with tailored substituents .
  • Halogenated derivatives (e.g., chloro, trifluoromethyl) enhance binding affinity to hydrophobic enzyme pockets, as seen in CTPB .

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